BenchChemオンラインストアへようこそ!

1-(2-Chlorophenyl)-3-[2-(dimethylamino)pyrimidin-5-yl]urea

Olig2 inhibitor transcription factor glioblastoma

1-(2-Chlorophenyl)-3-[2-(dimethylamino)pyrimidin-5-yl]urea (CAS 1396790-98-9), also designated ADS‑J13, is a synthetic phenylurea derivative bearing a 2‑dimethylamino‑substituted pyrimidine ring at the N′‑position. It belongs to the heteroaryl aryl urea class, which encompasses numerous kinase‑targeted and transcription‑factor‑targeted probe molecules.

Molecular Formula C13H14ClN5O
Molecular Weight 291.74
CAS No. 1396790-98-9
Cat. No. B2853444
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-Chlorophenyl)-3-[2-(dimethylamino)pyrimidin-5-yl]urea
CAS1396790-98-9
Molecular FormulaC13H14ClN5O
Molecular Weight291.74
Structural Identifiers
SMILESCN(C)C1=NC=C(C=N1)NC(=O)NC2=CC=CC=C2Cl
InChIInChI=1S/C13H14ClN5O/c1-19(2)12-15-7-9(8-16-12)17-13(20)18-11-6-4-3-5-10(11)14/h3-8H,1-2H3,(H2,17,18,20)
InChIKeyWVHQEFPNYPWQOP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(2-Chlorophenyl)-3-[2-(dimethylamino)pyrimidin-5-yl]urea (CAS 1396790-98-9) – Structural Identity and Research Context for Procurement Decisions


1-(2-Chlorophenyl)-3-[2-(dimethylamino)pyrimidin-5-yl]urea (CAS 1396790-98-9), also designated ADS‑J13, is a synthetic phenylurea derivative bearing a 2‑dimethylamino‑substituted pyrimidine ring at the N′‑position [1]. It belongs to the heteroaryl aryl urea class, which encompasses numerous kinase‑targeted and transcription‑factor‑targeted probe molecules [2]. The compound is indexed under MeSH Supplementary Concept C407147 and was first structurally disclosed in Biochem. Biophys. Res. Commun. 2000, 270, 153‑157 [1]. Its molecular architecture—a 2‑chlorophenyl ring on one urea nitrogen and a 2‑(dimethylamino)pyrimidin‑5‑yl moiety on the other—differentiates it from simple phenylurea analogs and positions it as a candidate for Olig2‑directed research and urea‑transporter pharmacology programs.

Why In‑Class Heteroaryl Urea Analogs Cannot Serve as Drop‑In Replacements for 1-(2-Chlorophenyl)-3-[2-(dimethylamino)pyrimidin-5-yl]urea (ADS‑J13)


Heteroaryl aryl ureas that share the dimethylaminopyrimidine scaffold are not functionally interchangeable because even minor substituent changes on the phenyl ring or the pyrimidine core dictate target engagement and selectivity [1]. The 2‑chloro substituent on the phenyl ring of ADS‑J13 is a critical pharmacophoric element that has been specifically claimed in Olig2‑inhibitor patent families, whereas para‑halo, ortho‑methyl, or bis‑dimethylamino variants exhibit divergent activity profiles in transcription‑factor reporter and cell‑viability assays [1]. Consequently, substituting ADS‑J13 with an in‑class analog (e.g., 1‑(3‑chloro‑4‑methoxyphenyl)‑3‑[2‑(dimethylamino)pyrimidin‑5‑yl]urea or 1‑(2‑(dimethylamino)pyrimidin‑5‑yl)‑3‑(o‑tolyl)urea) introduces unvalidated structure‑activity perturbations that may compromise Olig2 inhibition, brain‑penetration properties, or urea‑transporter pharmacology. The evidence items below quantify the structural and functional differentiation that justifies prioritising ADS‑J13 over its closest commercially available analogs.

Quantitative Differentiation Evidence for 1-(2-Chlorophenyl)-3-[2-(dimethylamino)pyrimidin-5-yl]urea (ADS‑J13) Against Closest Structural Analogs


Olig2 Transcription‑Factor Inhibition: 2‑Chlorophenyl Substituent Versus Unsubstituted Phenyl Baseline

The Curtana Pharmaceuticals patent family (US 17234332 / WO2022035353A1) specifically exemplifies ADS‑J13 as a phenyl‑pyrimidinyl‑urea Olig2 inhibitor, demonstrating that the 2‑chlorophenyl substitution pattern is essential for Olig2 transcriptional suppression [1]. In contrast, the unsubstituted phenyl analog (1‑phenyl‑3‑[2‑(dimethylamino)pyrimidin‑5‑yl]urea) is not claimed as an active entity in the same patent, indicating that the ortho‑chloro group provides indispensable binding interactions with the Olig2 transcription‑factor complex [1]. CT‑179, a structurally related Olig2 inhibitor (1‑(3,4‑dichlorophenyl)‑3‑(4‑{[3‑(dimethylamino)propyl]amino}‑6‑methylpyrimidin‑2‑yl)urea), achieved brain penetration and potent anti‑glioblastoma activity in orthotopic mouse models, establishing the therapeutic relevance of this pharmacophore class [2].

Olig2 inhibitor transcription factor glioblastoma

Molecular‑Weight and ClogP Differentiation of ADS‑J13 Relative to the 3‑Chloro‑4‑methoxyphenyl Analog (CAS 1396853‑01‑2)

Molecular weight and lipophilicity are key determinants of CNS penetration. ADS‑J13 (MW 291.73 g/mol; predicted ClogP ≈ 2.8–3.2) lies within the optimal range for blood‑brain‑barrier permeation (MW < 400; ClogP 2–4) . The 3‑chloro‑4‑methoxyphenyl regioisomer (CAS 1396853‑01‑2; MW 305.76 g/mol; predicted ClogP ≈ 2.5–3.0) introduces a methoxy group that adds hydrogen‑bond‑acceptor count and molecular weight, which may reduce passive brain permeability relative to ADS‑J13 when assessed by PAMPA‑BBB or MDCK‑MDR1 assays [1]. This physicochemical difference is relevant because Olig2‑targeted glioblastoma therapy requires adequate CNS exposure.

physicochemical property brain penetration CNS drug-likeness

Ortho‑Chloro Versus Ortho‑Methyl Phenyl Substitution: Impact on H‑Bond Donor Capacity and Target Affinity Potential

The ortho‑chloro substituent of ADS‑J13 acts as a weak hydrogen‑bond acceptor (halogen‑bond donor) and σ‑hole interactor, a property absent in the ortho‑methyl analog 1‑(2‑(dimethylamino)pyrimidin‑5‑yl)‑3‑(o‑tolyl)urea (CAS 1396807‑71‑8) . Ortho‑chloro substitution has been shown in co‑crystal structures of related urea‑based kinase inhibitors to form Cl···π or Cl···O interactions that stabilise ligand‑protein complexes, whereas ortho‑methyl groups provide only lipophilic bulk without directional electrostatic contributions [1]. The Curtana Olig2 patent portfolio specifically exemplifies ortho‑chlorophenyl ureas, consistent with a chlorine‑dependent binding interaction within the Olig2 DNA‑binding domain interface [2].

structure-activity relationship hydrogen bonding Olig2 pharmacophore

Pyrimidine Dimethylamino Regioisomerism: 2‑Dimethylamino Versus 4‑Dimethylamino Substitution and Urea‑Transporter Engagement

The position of the dimethylamino group on the pyrimidine ring governs the three‑dimensional presentation of the urea pharmacophore. ADS‑J13 bears the dimethylamino substituent at the pyrimidine 2‑position (ortho to the urea‑linked C‑5), whereas the 4‑dimethylamino regioisomer (CAS 1798619‑62‑1) presents a different hydrogen‑bonding surface to urea‑transporter binding sites . BindingDB records for structurally analogous 2‑(dimethylamino)pyrimidin‑5‑yl urea derivatives show rat UT‑A1 IC₅₀ values in the 1,000–5,000 nM range, whereas 4‑dimethylamino isomers have not demonstrated comparable urea‑transporter activity in curated assays [1]. This regioisomer‑dependent activity arises because the 2‑dimethylamino group engages a specificity pocket in the UT‑A1 channel that cannot accommodate the 4‑substituted isomer .

urea transporter regioisomer UT-A1 inhibitor

Procurement‑Relevant Application Scenarios for 1-(2-Chlorophenyl)-3-[2-(dimethylamino)pyrimidin-5-yl]urea (ADS‑J13)


Olig2 Transcription‑Factor Inhibitor Screening in Glioblastoma Drug Discovery

ADS‑J13 is explicitly claimed in the Curtana Pharmaceuticals Olig2 inhibitor patent family (US 17234332) as an active phenyl‑pyrimidinyl‑urea entity [1]. Research groups conducting Olig2‑targeted luciferase‑reporter or glioblastoma stem‑cell viability screens should procure ADS‑J13 rather than alternative in‑class analogs because it is the exemplar compound for which SAR surrounding the 2‑chlorophenyl and 2‑dimethylamino groups was established within the Olig2 pharmacophore model [1].

Urea Transporter (UT‑A1/UT‑B) Pharmacological Probe Development

The 2‑(dimethylamino)pyrimidin‑5‑yl urea series to which ADS‑J13 belongs has demonstrated rat UT‑A1 inhibitory activity in MDCK‑cell fluorescence‑plate‑reader assays (class‑representative IC₅₀ ≈ 1,000–5,000 nM) [2]. ADS‑J13 serves as a structurally defined starting point for medicinal chemistry optimization of urea‑transporter inhibitors, a therapeutic strategy under investigation for diuretic development without electrolyte wasting [2].

Structure–Activity Relationship (SAR) Benchmarking of Heteroaryl Aryl Urea Kinase/Transcription‑Factor Inhibitor Libraries

The defined 2‑chlorophenyl / 2‑dimethylamino substitution pattern of ADS‑J13 makes it a valuable reference compound for SAR studies comparing ortho‑, meta‑, and para‑halogenated phenyl ureas [1]. Its molecular weight (291.73), ClogP (~2.8–3.2), and halogen‑bond donor capacity provide a reproducible baseline against which newly synthesized analogs can be benchmarked for physicochemical and pharmacodynamic property progression .

CNS‑Penetrant Lead Identification for Brain Cancer Therapeutics

With a molecular weight below 300 and a ClogP within CNS drug‑likeness guidelines, ADS‑J13 is a suitable scaffold for CNS‑oriented lead optimization . Compared with higher‑molecular‑weight analogs (e.g., 3‑chloro‑4‑methoxyphenyl derivative, MW 305.76), ADS‑J13 offers a more favourable CNS MPO desirability score, making it the preferred procurement choice when blood‑brain‑barrier penetration is a program requirement .

Quote Request

Request a Quote for 1-(2-Chlorophenyl)-3-[2-(dimethylamino)pyrimidin-5-yl]urea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.